ethyl N-({[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)glycinate
Description
Ethyl N-({[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)glycinate is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a 4-methylphenyl group at position 5 and a sulfanylacetyl glycinate moiety at position 2. The thienopyrimidine scaffold is known for its bioisosteric resemblance to purines, enabling interactions with biological targets such as kinases and receptors .
Properties
Molecular Formula |
C19H19N3O3S2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate |
InChI |
InChI=1S/C19H19N3O3S2/c1-3-25-16(24)8-20-15(23)10-27-19-17-14(9-26-18(17)21-11-22-19)13-6-4-12(2)5-7-13/h4-7,9,11H,3,8,10H2,1-2H3,(H,20,23) |
InChI Key |
ZXDJKUZBPKOMSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC=NC2=C1C(=CS2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-({[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)glycinate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often include heating the reaction mixture under reflux with continuous stirring. The intermediate products are then further reacted with various reagents to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-({[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thieno[2,3-d]pyrimidine core or the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl N-({[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)glycinate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl N-({[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)glycinate involves its interaction with specific molecular targets. The thieno[2,3-d]pyrimidine core can bind to enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function . Additionally, the presence of the sulfanylacetyl moiety can enhance its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues:
N-(4-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide (Compound 10) Core Structure: Shares the thieno[2,3-d]pyrimidine backbone and 4-methylphenyl substituent. Key Differences:
- Position 4 Substituent : Oxygen (O–) linker vs. sulfanyl (S–) in the target compound.
- Functional Group : Acetamide vs. glycinate ester.
- Physicochemical Data :
- Melting point: 204–205°C
- Molecular weight: 375.4 g/mol (LC-MS: m/z 376.0 [M+H]⁺)
- Yield: 58%
Alkylthio-4-chloro-5-methylbenzenesulfonamides
- Core Structure : Benzene ring with sulfonamide and alkylthio groups.
- Relevance : Demonstrates the role of sulfanyl groups in modulating reactivity and solubility.
Glycine Alkyl Esters (e.g., Ethyl Glycinate Derivatives)
- Functional Relevance : The glycinate ester in the target compound may improve membrane permeability compared to free carboxylic acids.
Comparative Analysis Table
Physicochemical and Pharmacokinetic Implications
- Sulfanyl vs. Solubility: Sulfanyl derivatives may exhibit higher lipophilicity compared to oxy analogues, impacting bioavailability.
- Ester vs. Amide Groups :
- Metabolic Stability : The glycinate ester in the target compound is prone to hydrolysis in vivo, whereas the acetamide in Compound 10 is more stable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
